6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-fluoropyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized using phosphoryl chloride (POCl3) to yield the desired triazolopyridine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation and reduction: Standard oxidizing and reducing agents such as potassium permanganate (KMnO4) and sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield the corresponding amino derivative .
Scientific Research Applications
6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal chemistry: It is investigated for its potential as an antiviral, antimicrobial, and anticancer agent.
Biological studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potency and selectivity in various applications compared to similar compounds .
Properties
IUPAC Name |
6-chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-4-1-5(8)6-10-9-3-11(6)2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWOTLGGVKVFFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=CN2C=C1Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674365 | |
Record name | 6-Chloro-8-fluoro[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020253-21-7 | |
Record name | 6-Chloro-8-fluoro[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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